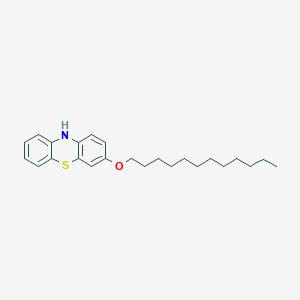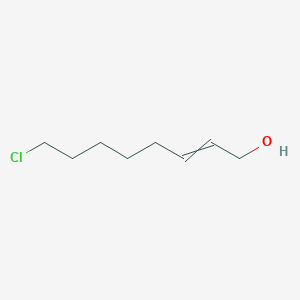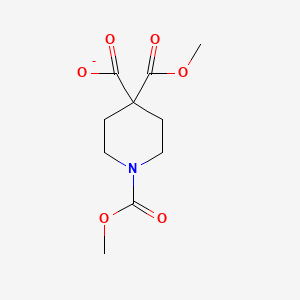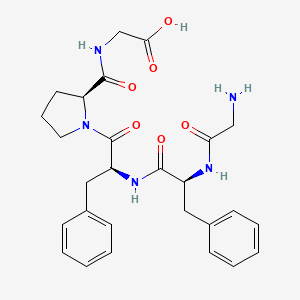![molecular formula C9H27NOSi2Sn B14228459 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine CAS No. 499242-95-4](/img/structure/B14228459.png)
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is a complex organosilicon compound that features both silicon and tin atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine typically involves the reaction of trimethylsilylamine with trimethylstannyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(CH3)3SiNH2+(CH3)3SnCl→(CH3)3SiN[(CH3)3Sn]O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol and stannic oxide.
Reduction: Reduction reactions can yield simpler organosilicon and organotin compounds.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol and stannic oxide.
Reduction: Simpler organosilicon and organotin compounds.
Substitution: Various organosilicon and organotin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon and organotin compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties to the final product.
Mécanisme D'action
The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine involves its interaction with specific molecular targets. The silicon and tin atoms within the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include:
Bond Formation: The compound can form stable bonds with other molecules, leading to the formation of new compounds.
Catalysis: It can act as a catalyst in certain reactions, enhancing the reaction rate without being consumed in the process.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound without the tin atom.
Trimethylstannyl chloride: An organotin compound without the silicon atom.
Hexamethyldisilazane: Another organosilicon compound with different functional groups.
Uniqueness
1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine is unique due to the presence of both silicon and tin atoms within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.
Propriétés
Numéro CAS |
499242-95-4 |
|---|---|
Formule moléculaire |
C9H27NOSi2Sn |
Poids moléculaire |
340.20 g/mol |
Nom IUPAC |
[dimethyl-[trimethylsilyl(trimethylstannyloxy)amino]silyl]methane |
InChI |
InChI=1S/C6H18NOSi2.3CH3.Sn/c1-9(2,3)7(8)10(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
BETRROCNEAIHCA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(O[Sn](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)


acetate](/img/structure/B14228420.png)
![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)


![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
